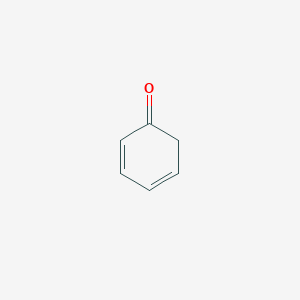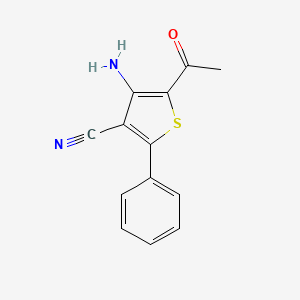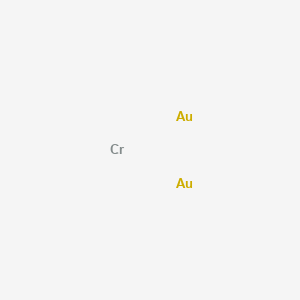
Chromium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium-gold compounds are unique materials that combine the properties of both chromium and gold. Chromium is a transition metal known for its high melting point and corrosion resistance, while gold is a noble metal prized for its conductivity and malleability. The combination of these two metals can result in compounds with interesting and valuable properties for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium-gold compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. One common method involves the reduction of chromium and gold salts in an aqueous solution, followed by the co-precipitation of the resulting compounds. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product.
Industrial Production Methods: In industrial settings, chromium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolyte solution containing chromium and gold ions. By applying an electric current, the ions are reduced and deposited onto a substrate, forming a thin layer of the compound. This process is widely used in the electronics industry for the production of conductive coatings and connectors.
Análisis De Reacciones Químicas
Types of Reactions: Chromium-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the oxidation states of chromium and gold, as well as the presence of other elements or compounds.
Common Reagents and Conditions: Common reagents used in the reactions of chromium-gold compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can also play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of chromium-gold compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides and gold oxides, while reduction reactions may yield elemental chromium and gold.
Aplicaciones Científicas De Investigación
Chromium-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions,
Propiedades
Número CAS |
12774-52-6 |
|---|---|
Fórmula molecular |
Au2Cr |
Peso molecular |
445.929 g/mol |
Nombre IUPAC |
chromium;gold |
InChI |
InChI=1S/2Au.Cr |
Clave InChI |
XGTPSFFOBNJFEB-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
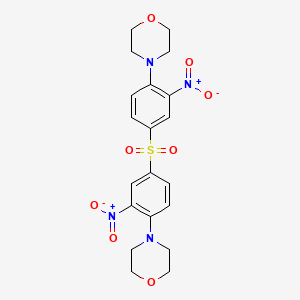
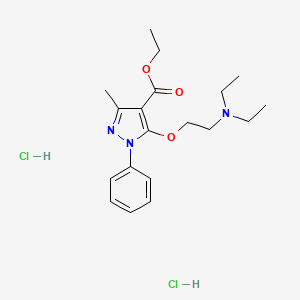
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
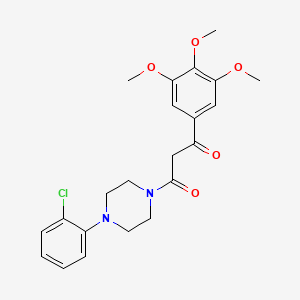
![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)
